molecular formula C7H14O3 B1339169 6-Methoxyhexanoic acid CAS No. 41639-61-6

6-Methoxyhexanoic acid

Cat. No. B1339169
CAS RN: 41639-61-6
M. Wt: 146.18 g/mol
InChI Key: WUZBGMQIKXKYMX-UHFFFAOYSA-N
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Description

6-Methoxyhexanoic acid is a chemical compound that can be associated with various chemical and biological applications. While the provided papers do not directly discuss 6-methoxyhexanoic acid, they do provide insights into related compounds and their properties, which can be extrapolated to understand the characteristics and potential uses of 6-methoxyhexanoic acid.

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes and specific reaction conditions. For instance, the synthesis of copolymers from 6-hydroxyhexanoic acid involves ring-opening polymerization catalyzed by 1-ethoxy-3-chlorotetrabutyldistannoxane . Similarly, the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, involves palladium-catalyzed reactions . These methods suggest that the synthesis of 6-methoxyhexanoic acid could also be achieved through catalytic processes, possibly involving steps like oxidation or alkylation.

Molecular Structure Analysis

The molecular structure of compounds related to 6-methoxyhexanoic acid can be characterized using techniques such as NMR spectroscopy and X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within a molecule and can be used to deduce the structure of 6-methoxyhexanoic acid. The crystal structure of 6-methoxy-4-quinolone, for example, was determined using X-ray diffraction, which could be a similar approach to elucidate the structure of 6-methoxyhexanoic acid .

Chemical Reactions Analysis

The chemical behavior of 6-methoxyhexanoic acid can be inferred from the reactions of structurally similar compounds. For example, the enzymatic degradation of copolymers containing 6-hydroxyhexanoic acid units shows that the presence of certain functional groups can influence the reactivity and interaction with enzymes . The synthesis of 6-aryl-2-hydroxy-6-ketohexa-2,4-dienoic acid substrates and their enzymatic processing by C-C hydrolase BphD also provides insights into potential reaction mechanisms that could be relevant to 6-methoxyhexanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 6-methoxyhexanoic acid, such as their glass-transition temperatures, melting temperatures, and crystallinity, can be studied using differential scanning calorimetry and X-ray diffraction . The stability and fluorescence characteristics of 6-methoxy-4-quinolone in various pH conditions suggest that 6-methoxyhexanoic acid may also exhibit unique properties in different environments . Additionally, the antimicrobial activity of related methoxy-substituted fatty acids indicates that 6-methoxyhexanoic acid could potentially have biological applications .

Scientific Research Applications

Synthesis Optimization

6-Methoxyhexanoic acid is involved in synthesis processes. Han Jianrong (2013) explored the synthesis of 3-methoxyhexanoic acid, focusing on the influences of solvents and catalysts on yield, revealing the importance of reaction conditions in such syntheses (Han Jianrong, 2013).

Biomedical Analysis Applications

In biomedical analysis, 6-Methoxyhexanoic acid derivatives like 6-methoxy-4-quinolone have been found to be stable fluorophores with strong fluorescence across a wide pH range, making them valuable for labeling in biomedical analysis. This was demonstrated by Junzo Hirano et al. (2004) who also noted their stability against light and heat (Hirano et al., 2004).

Chemical Synthesis and Fibers Industry

A significant role of 6-methoxyhexanoic acid and its derivatives can be seen in the chemical synthesis of modified peptides and the polyamide synthetic fibers industry. Markowska et al. (2021) highlighted its use as a linker in biologically active structures, emphasizing its versatility in various industrial applications (Markowska et al., 2021).

Material Science Applications

In material science, 6-Methoxyhexanoic acid derivatives have been utilized in the development of copolymers and oligomers related to nylon. The work by Abe et al. (1995) on copolymers of (R)-3-hydroxybutyric and 6-hydroxyhexanoic acids highlighted their structural properties and enzymatic degradability, important for material science applications (Abe et al., 1995).

Fluorescence and Photostability in Nano- and Mesoscale GUMBOS

Chengfei Lu et al. (2012) investigated a PEGylated IR786 GUMBOS, a material synthesized using 6-aminohexanoic acid. This material demonstrated large stokes shift and formed nano- and mesoscale self-assemblies in aqueous solution, indicating its potential in fluorescence-based applications (Lu et al., 2012).

properties

IUPAC Name

6-methoxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-10-6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZBGMQIKXKYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566795
Record name 6-Methoxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyhexanoic acid

CAS RN

41639-61-6
Record name 6-Methoxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Methoxy-hexanol (8.16 g) was oxidized with Jones reagent (2.67-M, 53 ml) in acetone (100 ml) at -10 ° C. to give 6.17 g of 6-methoxy-caproic acid.
Quantity
8.16 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
HC Wormser, HN Abramson - Journal of Pharmaceutical Sciences, 1975 - Elsevier
… The synthesis of XIX starts with 2-bromo-6-methoxyhexanoic acid (I), prepared by the method of Schmid (8) from 1,4-dibromobutane. The a-bromo acid was first converted to the …
Number of citations: 4 www.sciencedirect.com
YB Kim, YH Rhee - International Journal of Biological Macromolecules, 2000 - Elsevier
The ability of Pseudomonas putida to synthesize polyhydroxyalkanoate (PHA) from 36 different carboxylic acids containing various functional groups was examined. This bacterium did …
Number of citations: 98 www.sciencedirect.com
P Fischer, R Aichholz, U Bölz, M Juza… - … Edition in English, 1990 - Wiley Online Library
Underivatized alkanediols and alkylcarboxylic acids, hydroxy (di) carboxylic acid methyl esters and cyanohydrins, as well as alkanes and derivatized amino acids: enantiomeric …
Number of citations: 62 onlinelibrary.wiley.com
G Süss‐Fink, JL Wolfender, F Neuman… - … Edition in English, 1990 - Wiley Online Library
A ring containing six Ru atoms, six O atoms, and 12 C atoms occurs in the structure of compound 1, which is characterized by dinuclear metallic units joined through tartrato ligands. 1 is …
Number of citations: 46 onlinelibrary.wiley.com
DY Kim, JS Nam, YH Rhee, YB Kim - Journal of microbiology and …, 2003 - koreascience.kr
… 6Methoxyhexanoic acid (6-MHx) and 6-ethoxyhexanoic acid (6-EHx) did not support cell growth for 5 days when used as the Sole carbon SOurces. However, P oleovorans utilized 8-…
Number of citations: 7 koreascience.kr
H Iwamoto, N Inukai, IA YANAGIsAwA… - Chemical and …, 1980 - jstage.jst.go.jp
… The S—configuration of XIXS was determined to be shown in Chart 3, by comparing d—2—methylhexanol (XXIVR) derived from Z—2—methyl—6~methoxyhexanoic acid (XIXR) with l—…
Number of citations: 9 www.jstage.jst.go.jp
ZL Xu, YD Shen, YM Sun, K Campbell, YX Tian… - Talanta, 2013 - Elsevier
… [8] tried to introduce a 6-methoxyhexanoic acid spacer on the 5′ position of phenyl ring of NPAOZ and used it as a new immunizing hapten. This hapten possessed the –NO 2 group …
Number of citations: 59 www.sciencedirect.com
YB Kim, RW Lenz - Biopolyesters, 2001 - Springer
… acid, 4-cyclohexylbutyric acid, 5-cyclohexylpentanoic acid, 6-bromohexanoic acid, 8-bromooctanoic acid, 11bromoundecanoic acid, 11-cyanoundecanoic acid, 6-methoxyhexanoic acid…
Number of citations: 231 link.springer.com
DY Kim, HW Kim, MG Chung, YH Rhee - Journal of microbiology, 2007 - koreascience.kr
Medium-chain-length polyhydroxyalkanoates (MCL-PHAs), which have constituents with a typical chain length of $ C_ {6}-C_ {14} $, are polyesters that are synthesized and …
Number of citations: 259 koreascience.kr
G Scherowsky, U Müller, J Springer, W Trapp… - Liquid …, 1989 - Taylor & Francis
The synthesis and mesomorphic properties of two liquid-crystalline side chain polymers with a chiral centre in the α or β position of the α-hydroxy acid representing the spacer unit are …
Number of citations: 20 www.tandfonline.com

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